molecular formula C6H4BrFN2O2 B082889 2-Bromo-4-fluoro-6-nitroaniline CAS No. 10472-88-5

2-Bromo-4-fluoro-6-nitroaniline

Cat. No.: B082889
CAS No.: 10472-88-5
M. Wt: 235.01 g/mol
InChI Key: HCYDUPDSEDHSQB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is commonly used in organic synthesis, such as in the production of dyes, fluorescent probes, and biological markers . Therefore, its targets could vary depending on the specific application.

Mode of Action

As a chemical compound used in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The specifics of these interactions would depend on the nature of the target and the conditions of the reaction.

Pharmacokinetics

It is known to be soluble in alcohol, halogenated hydrocarbons, and ester solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.

Result of Action

The molecular and cellular effects of 2-Bromo-4-fluoro-6-nitroaniline’s action would depend on its specific application. As a reagent in organic synthesis, its primary effect would be the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid dust formation and inhalation of its vapors . These precautions suggest that the compound’s action and stability could be affected by light, humidity, temperature, and air quality.

Preparation Methods

2-Bromo-4-fluoro-6-nitroaniline can be synthesized through a multi-step chemical reaction process. One common method involves the nitration of aniline to introduce a nitro group, followed by bromination and fluorination . The specific steps are as follows:

Chemical Reactions Analysis

2-Bromo-4-fluoro-6-nitroaniline undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Bromo-4-fluoro-6-nitroaniline can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-bromo-4-fluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYDUPDSEDHSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303268
Record name 2-bromo-4-fluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10472-88-5
Record name 10472-88-5
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Record name 2-bromo-4-fluoro-6-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoro-6-nitroaniline
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Synthesis routes and methods I

Procedure details

6-Bromo-4-fluoro-2-nitroaniline was prepared using an adaptation of the method of Mitchell et al., J. Org. Chem. 44: 4733 (1979). To a solution of 4-fluoro-2-nitroaniline (500 mg, 3.2 mmol) in dry DMF (16 mL) under N2 was added dropwise a solution of N-bromosuccinimide (570 mg, 3.2 mmol) in dry DMF (16 mL). The reaction was allowed to stir 24 h. The solution was then poured into 100 mL H2O and this aqueous phase extracted with 4×25 mL CH2Cl2. The combined organic phases were washed with 3×4 mL H2O and dried (MgSO4). The MgSO4 was vacuum filtered and the solvent rotary evaporated to yield a brown oil which crystallized on standing. 642 mg (85.4%). 1H NMR (CDCl3) δ 6.51 (br s, 2H NH2), 7.58 (dd, JH4-3 -3 Hz, JH4-F =6.5 Hz, H-4), 7.92 (dd, JH3-F =3 Hz, JH3-F =8.7 Hz, H-3).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Mix 4-fluoro-2-nitroaniline (15.6 g, 0.1 mol) in water (400 mL) and add 48% hydrobromic acid (1kg). Add bromine (16 g, 0.1 mol) with stirring and stir for 1 hour. Dilute to 2L and cool to 7° C. Filter, wash with water and dry to give 4-fluoro-2-bromo-6-nitroaniline.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Mix 4-fluoro-2-nitroaniline (15.6 g, 0.1 mol) in water (400 mL ) and add 48% hydrobromic acid (1 kg). Add bromine (16 g, 0.1 mol) with stirring and stir for 1 hour. Dilute to 2 L and cool to 7° C. Filter, wash with water and dry to give 4-fluoro-2-bromo-6-nitroaniline.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 4-fluoro-2-nitroaniline (10.0 g, 42.55 mmol) in DCM (150 mL) and HOAc (75 mL) at 0° C. was added dropwise Br2 (9.9 ml, 130 mmol) at a rate to maintain the internal reaction temperature below 10° C. The reaction mixture was stirred at RT overnight and then poured into water (500 mL), followed by separation of the organic phase. The pH of the aqueous phase was adjusted to about 7 by adding NH4OH, and the mixture was extracted with DCM (100 mL×3). The combined extracts were dried (MgSO4), filtered, and concentrated in vacuo to afford 2-bromo-4-fluoro-6-nitroaniline as a yellow solid (14 g, 93%). MS (ESI): m/z=233 [M−1]−.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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